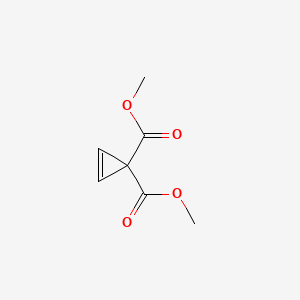

Dimethyl cycloprop-2-ene-1,1-dicarboxylate

Description

Dimethyl cycloprop-2-ene-1,1-dicarboxylate is a chemical compound with the molecular formula C₇H₈O₄. chemsynthesis.comchemspider.com As a derivative of cyclopropene (B1174273), the simplest cycloalkene, it belongs to a class of molecules that are of significant interest in the field of organic chemistry. wikipedia.org The defining feature of this compound is its three-membered carbon ring containing a double bond, which imparts a high degree of ring strain and, consequently, unique reactivity. This inherent strain makes cyclopropene derivatives, including the dimethyl dicarboxylate ester, valuable intermediates and building blocks for synthesizing more complex molecular architectures. researchgate.net

Table 1: Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈O₄ |

| Molecular Weight | 156.138 g/mol |

Data sourced from Chemical Synthesis Database and ChemSpider. chemsynthesis.comchemspider.com

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cycloprop-2-ene-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDZRXICMRURBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl Cycloprop 2 Ene 1,1 Dicarboxylate

Rhodium-Catalyzed Cyclopropenation Approaches

Rhodium(II) carboxylates are highly effective catalysts for the generation of metal carbenes from diazo compounds, which can then undergo cyclopropenation reactions. This approach is one of the most established and versatile methods for synthesizing cyclopropene (B1174273) derivatives.

Intermolecular [2+1] Cycloaddition of Carbenoids to Alkynes

The fundamental strategy for constructing the cyclopropene ring is the rhodium-catalyzed intermolecular [2+1] cycloaddition. This reaction involves the decomposition of a diazo compound to form a rhodium-carbene intermediate. This electrophilic carbene then reacts with an alkyne to form the three-membered ring. nih.gov The reaction of α-diazoesters with alkynes, catalyzed by rhodium complexes, is a particularly useful and operationally simple method for preparing cycloprop-2-ene carboxylates. nih.gov This transformation is a powerful tool for creating the strained cyclopropene core, which serves as a valuable building block in further synthetic applications. nih.gov

Synthesis via Diazomalonates and Alkyne Substrates

A direct and widely used method for the synthesis of Dimethyl cycloprop-2-ene-1,1-dicarboxylate involves the reaction of Dimethyl diazomalonate with a suitable alkyne, such as acetylene (B1199291). The reaction is typically catalyzed by a dirhodium(II) salt, like Rhodium(II) acetate (B1210297) dimer. nih.govrsc.org In this process, the rhodium catalyst facilitates the extrusion of nitrogen gas from the diazomalonate to generate a rhodium-bound dicarbomethoxycarbene. This intermediate is then intercepted by the alkyne in a concerted or stepwise fashion to yield the target cyclopropene. nih.gov The use of Dimethyl diazomalonate is efficient, but presents challenges on a larger scale due to its potential explosive and shock-sensitive nature. orgsyn.org

Optimization of Catalyst Systems and Ligand Effects in Rhodium-Catalyzed Synthesis

The efficiency and selectivity of the rhodium-catalyzed cyclopropenation can be significantly influenced by the catalyst's ligand sphere. While simple catalysts like Rhodium(II) acetate are effective, more sophisticated dirhodium(II) carboxylates have been developed to improve performance. For instance, the dirhodium catalyst α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate, commonly known as Rh₂(esp)₂, has demonstrated outstanding ability in catalyzing cyclopropanation reactions with malonate-derived carbenoids under mild conditions and with very low catalyst loading. orgsyn.orgresearchgate.net The choice of chiral ligands on the rhodium center can also impart enantioselectivity in the cyclopropenation of prochiral alkenes, a principle that extends to alkyne substrates. nih.gov Optimization studies have shown that catalyst loading can be minimized, making the process more cost-effective and efficient. orgsyn.org

| Catalyst | Substrate 1 | Substrate 2 | Key Features |

| Rhodium(II) acetate dimer | Dimethyl diazomalonate | Alkyne | Standard, effective catalyst for carbene generation. |

| Rh₂(esp)₂ | Iodonium (B1229267) Ylide | Styrene | High efficiency with low catalyst loading (0.02 mol%). orgsyn.org |

| Rh₂(S-TCPTAD)₄ | Aryldiazoacetate | Electron-deficient alkene | High asymmetric induction (up to 98% ee). nih.gov |

Alternative Precursor Strategies and Reaction Conditions

Concerns over the safety of diazo compounds have driven the development of alternative carbene precursors. These strategies aim to provide safer, more stable, and equally effective routes to this compound and related compounds.

Utilization of Iodonium Ylides Derived from Malonates

Iodonium ylides have emerged as safer and more convenient alternatives to diazo compounds for carbene transfer reactions. organic-chemistry.org The iodonium ylide derived from dimethyl malonate can be readily prepared in one step from dimethyl malonate and iodosobenzene (B1197198) diacetate. orgsyn.org This ylide is a stable, crystalline solid that is safer to handle than the corresponding diazomalonate, as confirmed by differential scanning calorimetry (DSC) analyses. orgsyn.org These ylides undergo facile thermal cycloaddition with alkenes and alkynes, catalyzed by rhodium or copper complexes, to form the corresponding cyclopropanes and cyclopropenes in excellent yields. researchgate.netorganic-chemistry.org The reaction proceeds under mild conditions, and the stoichiometric byproduct, iodobenzene (B50100), is volatile and easily removed. orgsyn.org

Modifications of Established Synthetic Protocols

Significant modifications to established protocols have focused on improving safety, scalability, and efficiency. The switch from diazomalonates to pre-formed, isolable iodonium ylides represents a major safety enhancement, avoiding the use of explosive azides in the synthesis of the precursor. orgsyn.org A simplified one-pot synthesis of aryliodonium ylides has also been developed, further streamlining the process. researchgate.net The use of highly efficient catalysts like Rh₂(esp)₂ allows for extremely low catalyst loadings (as low as 0.02 mol%), making the process economically viable for large-scale synthesis. orgsyn.org The experimental protocol using iodonium ylides is often remarkably simple, involving just a filtration step to isolate the pure product without the need for chromatography. orgsyn.orgorganic-chemistry.org

| Precursor | Catalyst System | Advantages | Disadvantages |

| Dimethyl diazomalonate | Rhodium(II) carboxylates | Well-established, efficient. orgsyn.org | Potentially explosive and shock-sensitive precursor. orgsyn.org |

| Iodonium Ylide | Rhodium(II) or Copper catalysts | Safer, stable precursor; high yields; simple workup. orgsyn.orgorganic-chemistry.org | Stoichiometric formation of iodobenzene byproduct. orgsyn.org |

Considerations for Large-Scale Preparation in Research Settings

Scaling up the synthesis of this compound from milligram to multigram quantities in a research laboratory necessitates careful consideration of several factors, primarily revolving around safety, reaction control, and product isolation. The inherent reactivity and potential hazards of the starting materials, as well as the stability of the product, demand a thorough and cautious approach.

Reagent Handling and Safety

The primary safety concerns in this synthesis are associated with the handling of dimethyl diazomalonate and acetylene gas.

Dimethyl Diazomalonate: This compound is a diazo derivative and, like many such compounds, is potentially explosive. researchgate.net It can be sensitive to shock, friction, and heat. For larger-scale preparations, it is crucial to avoid distillation of the neat compound whenever possible. If purification is necessary, it should be performed with extreme care, using appropriate safety shielding and maintaining low temperatures. Alternatively, using crude or in-situ generated dimethyl diazomalonate can mitigate some of the risks associated with handling the purified, concentrated compound. Personal protective equipment, including safety glasses, a lab coat, and blast shields, is mandatory when working with this reagent. rsc.org

Acetylene Gas: Acetylene is a highly flammable gas that can form explosive mixtures with air. orgsyn.org It is also unstable at elevated pressures and can decompose explosively. When conducting the reaction on a larger scale, the delivery of acetylene gas into the reaction mixture must be carefully controlled. This is typically achieved by bubbling a slow, steady stream of the gas through the solution from a cylinder equipped with a regulator and a flashback arrestor. orgsyn.org The entire apparatus should be set up in a well-ventilated fume hood, and all potential ignition sources must be eliminated from the vicinity. The system should be purged with an inert gas, such as nitrogen or argon, before introducing the acetylene.

Reaction Parameters and Control

Maintaining control over the reaction is critical for both safety and achieving a good yield of the desired product.

Rate of Addition: The addition of the dimethyl diazomalonate solution to the reaction mixture containing the catalyst and saturated with acetylene should be performed slowly and at a controlled rate. scispace.com This is often accomplished using a syringe pump. A slow addition rate helps to keep the concentration of the reactive rhodium carbene intermediate low, minimizing side reactions and controlling the exotherm of the reaction.

Temperature Control: The decomposition of dimethyl diazomalonate is exothermic. On a larger scale, the heat generated can accumulate, potentially leading to a runaway reaction. Therefore, efficient cooling is essential. The reaction vessel should be immersed in a cooling bath (e.g., an ice-water bath) to maintain a consistent and low temperature throughout the addition of the diazo compound.

Catalyst Loading: While rhodium(II) catalysts are very efficient, the optimal catalyst loading may need to be re-evaluated when scaling up. In some cases, the catalyst loading can be decreased on a larger scale without a significant impact on the reaction efficiency. acs.org

Work-up and Purification

The isolation and purification of this compound on a larger scale also present challenges due to the potential volatility and instability of the product.

Quenching: After the reaction is complete, any remaining reactive species should be safely quenched. This can often be achieved by carefully adding a small amount of a mild acid or by simply concentrating the reaction mixture.

Purification: Cyclopropene derivatives can be thermally sensitive. Purification by distillation should be approached with caution and performed under reduced pressure at the lowest possible temperature to avoid decomposition. Column chromatography on silica (B1680970) gel is a common alternative for purifying such compounds on a research scale. The choice of eluent will depend on the polarity of the product and any impurities.

Stability and Storage: this compound, like many cyclopropenes, may have limited long-term stability, especially at room temperature. For storage, it is advisable to keep the purified compound in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer) and under an inert atmosphere to prevent degradation.

Below is a table summarizing the key considerations for scaling up the synthesis in a research setting:

| Factor | Small-Scale (mg) | Large-Scale (grams) in Research | Rationale |

| Dimethyl Diazomalonate | Handled with standard precautions. | Requires specialized handling, potential for in-situ use, avoidance of neat distillation. | Increased risk of explosion with larger quantities. |

| Acetylene Gas | Bubbled directly into the flask. | Requires flow control, flashback arrestor, and careful monitoring of the system. | Higher gas flow increases the risk of forming explosive mixtures. |

| Temperature Control | Stir plate with occasional cooling. | Use of a cooling bath and monitoring of internal temperature. | To dissipate the heat generated from the exothermic reaction and prevent runaway conditions. |

| Rate of Addition | Manual addition via pipette or syringe. | Slow and controlled addition using a syringe pump. | To maintain a low concentration of the reactive carbene intermediate and control the reaction rate. |

| Purification | Standard column chromatography or microdistillation. | Careful vacuum distillation at low temperature or preparative column chromatography. | Product may be thermally labile and decompose at higher temperatures. |

| Safety Measures | Standard fume hood use. | Use of a blast shield, ensuring adequate ventilation, and eliminating all ignition sources. | To mitigate the risks associated with potentially explosive reagents and flammable gases. |

By carefully addressing these safety, procedural, and purification aspects, the synthesis of this compound can be successfully and safely scaled up in a research laboratory setting.

Reaction Chemistry and Transformational Pathways of Dimethyl Cycloprop 2 Ene 1,1 Dicarboxylate

Cycloaddition Reactions

The strained double bond of dimethyl cycloprop-2-ene-1,1-dicarboxylate makes it an excellent participant in various cycloaddition reactions, serving as a building block for diverse carbo- and heterocyclic systems.

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles. This compound acts as a competent dipolarophile, reacting with various 1,3-dipoles to yield a range of heterocyclic products.

The reaction of diazo compounds, such as diazomethane, with alkenes is a classic example of a 1,3-dipolar cycloaddition. wikipedia.org When this compound serves as the alkene (dipolarophile), the reaction leads to the formation of pyrazoline derivatives. wikipedia.org This type of reaction is highly regioselective, with the terminal nitrogen of the diazo compound typically bonding to the less substituted carbon of the double bond. wikipedia.org The initial product, a 1-pyrazoline, can be unstable and may isomerize to the more stable 2-pyrazoline, especially when conjugation with the ester groups is possible. wikipedia.org

These pyrazoline adducts can serve as precursors to pyridazine (B1198779) derivatives through subsequent chemical transformations, such as oxidation or elimination reactions, which expand the six-membered ring. The reactivity of diazo compounds in these cycloadditions can be tuned based on the electronic properties of the substituents on the diazoalkane. nih.gov

Table 1: Reaction of this compound with Diazo Compounds

| Diazo Compound | Product Type | Key Features |

| Diazomethane | Pyrazoline | 100% regioselective; forms 1-pyrazoline which can isomerize to 2-pyrazoline. wikipedia.org |

| Diazo(phenyl)methane | Pyrazoline | Regioselectivity can be reversed compared to diazomethane. wikipedia.org |

This compound can undergo cycloaddition reactions with organic azides to form triazoline intermediates. These intermediates are often unstable and can undergo spontaneous rearrangement. One common pathway involves the loss of dinitrogen (N₂) to form aziridines or subsequent ring-opening to yield other nitrogen-containing heterocycles. Another pathway, known as the Cornforth-type rearrangement, involves a triazole-triazole isomerization through ring opening to a diazo intermediate, followed by rotation and re-cyclization. nih.gov This process allows for the synthesis of various substituted 1,2,3-triazoles. nih.gov The reaction conditions, such as the use of a base, can facilitate these transformations. nih.gov

Azomethine ylides are highly reactive 1,3-dipoles used extensively in the synthesis of pyrrolidine-containing molecules. nih.govnih.gov These ylides can be generated in situ from various precursors, including the reaction of α-amino acids with ketones. mdpi.com this compound serves as an effective dipolarophile in reactions with azomethine ylides, leading to the formation of complex, fused heterocyclic systems such as azabicyclo[3.1.0]hexanes. mdpi.comrsc.org These reactions often proceed with high diastereoselectivity, affording structurally complex products in a single step. nih.govrsc.org The versatility of this method allows for the creation of diverse molecular scaffolds by varying the components used to generate the azomethine ylide. mdpi.com

Table 2: Synthesis of Azabicyclo[3.1.0]hexane Derivatives

| Azomethine Ylide Precursor 1 (Ketone) | Azomethine Ylide Precursor 2 (Amine) | Dipolarophile | Product |

| 11H-Indeno[1,2-b]quinoxalin-11-one | N-substituted α-amino acids | This compound | Spiro-fused cyclopropa[a]pyrrolizine derivatives rsc.org |

| 11H-Benzo nih.govnih.govimidazo[1,2-a]indol-11-one | 2-Aminobutanoic acid | This compound | Spiro[3-azabicyclo[3.1.0]hexane] derivatives mdpi.com |

Lewis acids can be employed to catalyze cycloaddition reactions involving this compound by activating the substrate and promoting ring-opening. This strategy is particularly useful for reactions with carbonyl compounds.

The reaction of donor-acceptor (D-A) cyclopropanes, like this compound, with aldehydes provides a powerful method for synthesizing substituted tetrahydrofurans. acs.org In the presence of a Lewis acid catalyst, such as tin(II) triflate (Sn(OTf)₂), the cyclopropane (B1198618) ring opens to form a zwitterionic intermediate that can be trapped by an aldehyde. nih.gov This formal [3+2] cycloaddition is a highly diastereoselective process that yields 2,5-disubstituted tetrahydrofurans. acs.orgnih.gov The reaction is effective for a variety of aldehydes, including those with different electronic properties. acs.org Furthermore, asymmetric versions of this reaction have been developed using chiral Lewis acids, enabling the synthesis of enantioenriched tetrahydrofuran (B95107) derivatives. nih.gov

Table 3: Lewis Acid-Mediated (3+2) Cycloaddition with Aldehydes

| Cyclopropane | Aldehyde | Lewis Acid Catalyst | Product | Diastereoselectivity |

| Donor-Acceptor Cyclopropane | Aryl, Cinnamyl, Aliphatic | ((t)Bu-pybox)MgI₂ | Enantioenriched Tetrahydrofurans nih.gov | High (single diastereomers) nih.gov |

| Donor-Acceptor Cyclopropane | Various Aldehydes | Sn(OTf)₂ | 2,5-Disubstituted Tetrahydrofurans nih.gov | Excellent cis-diastereoselectivity acs.org |

| Diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates | Aromatic Aldehydes | AlCl₃ | 2,5-Diaryl-tetrahydrofurans researchgate.net | Excellent (cis or trans depending on aldehyde) researchgate.net |

Lewis Acid-Mediated Cycloaddition Processes

Reactivity of Donor-Acceptor Cyclopropanes in Carbocyclic Synthesis

Donor-acceptor cyclopropanes (DACs), such as this compound, are powerful C3-synthons for the construction of carbocyclic frameworks. researchgate.net The inherent ring strain combined with the electronic push-pull nature of the substituents facilitates ring-opening under mild conditions, typically initiated by a Lewis acid. caltech.edu This process generates a versatile 1,3-dipole intermediate that can participate in a variety of cycloaddition reactions. caltech.edu

The utility of DACs in carbocyclic synthesis is prominently demonstrated in formal (3+n) cycloadditions. researchgate.net For instance, the Lewis acid-catalyzed (3+2) cycloaddition with alkenes is a well-established method for constructing cyclopentane (B165970) rings. researchgate.net The versatility of these intermediates allows for their application in the synthesis of diverse and complex carbocyclic and heterocyclic scaffolds, including those found in natural products. researchgate.netcaltech.edu The acceptor groups are most commonly carbonyl derivatives like esters and nitriles, while donor groups can range from aryl and vinyl groups to heteroatoms. caltech.edunih.gov Aryl-substituted DACs are particularly common and serve as stable, readily available precursors for these synthetic transformations. caltech.eduresearchgate.net

Ring-Opening Reactions

The cleavage of the strained carbon-carbon bonds in this compound is a key feature of its chemistry, enabling its transformation into a variety of functionalized acyclic molecules. These ring-opening reactions can be initiated by nucleophiles, electrophiles, or radicals.

Nucleophilic Ring-Opening Transformations

Nucleophilic attack on the cyclopropane ring is a common and synthetically useful transformation, facilitated by the electron-withdrawing dicarboxylate groups.

The ring-opening of donor-acceptor cyclopropanes with cyanide can be achieved using various cyanide sources, leading to different products depending on the reaction conditions. A straightforward method involves the use of trimethylsilyl (B98337) cyanide (TMSCN), a surrogate for the cyanide ion, in the presence of a catalyst such as B(C₆F₅)₃ or trifluoromethanesulfonic acid. nih.govacs.org This reaction provides a direct route to γ-cyanoesters, which are valuable intermediates for synthesizing bioactive molecules like glutaric acid and δ-aminovaleric acid derivatives. nih.govacs.org The acidic conditions protonate an intermediate enolate ion, which helps to prevent the reversibility of the reaction. researchgate.net

In contrast, when donor-acceptor cyclopropanes react with sodium cyanide under typical SN2 conditions, the outcome is different. Instead of the expected γ-cyanoesters, this pathway leads to the formation of 2-arylsuccinonitriles. nih.govacs.org

Table 1: Reaction of Donor-Acceptor Cyclopropanes with Cyanide Sources

| Cyanide Reagent | Catalyst/Conditions | Major Product |

|---|---|---|

| Trimethylsilyl cyanide | B(C₆F₅)₃ or TfOH | γ-Cyanoesters |

Magnesium iodide (MgI₂) has been identified as an effective Lewis acid for promoting the ring-opening of donor-acceptor cyclopropanes. acs.orgnih.gov It catalyzes the 1,3-halochalcogenation of cyclopropane dicarboxylates with sulfenyl chlorides, sulfenyl bromides, or selenyl chlorides. acs.org In these reactions, the cyclopropane ring opens to afford products where a halogen atom is attached at the 1-position (adjacent to the donor group) and the chalcogenyl group is at the 3-position (adjacent to the dicarboxylate acceptor groups). acs.org This transformation is efficient for a variety of donor groups, including aryl, nitrogen, and oxygen systems. acs.org Furthermore, the reaction has been shown to proceed with a high degree of stereospecificity. acs.org

Table 2: MgI₂-Catalyzed Ring-Opening with Chalcogenyl Halides

| Nucleophile | Donor Group (on Cyclopropane) | Product Type |

|---|---|---|

| Sulfenyl Chloride | Aryl, N, O | 1,3-Chlorosulfenated product |

| Sulfenyl Bromide | Aryl, N, O | 1,3-Bromosulfenated product |

The reaction of cyclopropane-1,1-dicarboxylates with secondary amines results in the cleavage of the three-membered ring to produce β-aminoethylmalonates. thieme-connect.com This nucleophilic ring-opening reaction has been a subject of study since the mid-20th century. thieme-connect.com The reactivity of the cyclopropane derivative depends on the nature of its activating groups; for instance, a dinitrile-activated cyclopropane reacts readily upon cooling, whereas a diester analogue may require prolonged heating with an excess of the amine. thieme-connect.com

Electrophilic and Radical-Induced Ring Scission Pathways

Besides nucleophilic attack, the cyclopropane ring can also be opened through pathways involving electrophilic intermediates or radical species.

Treatment of donor-acceptor cyclopropanes with a Lewis acid can induce carbon-carbon bond cleavage, leading to an all-carbon 1,3-dipole which can be trapped by electrophiles. caltech.edu A more specific example of electrophilic ring scission is seen in the reaction of dimethyl 2-arylcyclopropane-1,1-dicarboxylates with strong Lewis acids like tantalum(V) chloride (TaCl₅). In the absence of other reagents, this reaction leads to a rapid ring opening, and after quenching with water, yields dimethyl 2-(2-chloro-2-phenylethyl)malonate. nih.govresearchgate.net This behavior is similar to that observed with other strong Lewis acids such as TiCl₄ and SnCl₄. nih.gov The reaction proceeds via an electrophilic attack on the cyclopropane ring, causing its opening and the formation of a carbocationic intermediate that is subsequently trapped by a chloride ion. nih.gov

The ring-opening of cyclopropyl (B3062369) radicals to form allyl radicals represents a radical-induced scission pathway. These rearrangements are a subject of interest in the study of pericyclic reactions of free radicals. To facilitate such reactions within the short lifetime of a radical, a significant exothermic driving force is often required, which is provided by the release of ring strain in the cyclopropyl radical. The stereochemistry of this electrocyclic ring-opening is a key area of investigation, with studies indicating a preference for a disrotatory mode of opening.

Rearrangement Reactions

The inherent ring strain and electronic features of this compound and its derivatives make them susceptible to a range of rearrangement reactions, leading to the formation of diverse and complex molecular architectures.

Curtius Rearrangement of Derived Acyl Azides

The Curtius rearrangement, a classical method for converting carboxylic acids to amines via an isocyanate intermediate, has been studied in detail for acyl azides derived from cyclopropene-1,1-dicarboxylic acid monoesters. A combined experimental and theoretical investigation into the thermal Curtius rearrangement of methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate, a close derivative of the title compound, has provided significant mechanistic insights.

This rearrangement proceeds through a concerted pathway with the simultaneous loss of nitrogen gas to form an isocyanate. Kinetic studies using 1H NMR spectroscopy and Density Functional Theory (DFT) calculations have determined the activation barriers for this process. The experimental and calculated enthalpies and entropies of activation show close agreement.

| Compound | Gas Phase Activation Barrier (kcal/mol) - DFT (B3LYP/6-311+G(d,p)) |

| Methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate | 25.1 |

| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | 27.8 |

| Acetyl azide (B81097) | 27.6 |

| Pivaloyl azide | 27.4 |

| Phenyl azide | 30.0 |

The lower activation energy for the cyclopropene-derived acyl azide compared to its cyclopropane counterpart is attributed to a weaker bond between the carbonyl carbon and the three-membered ring in the unsaturated system. Interestingly, theoretical calculations suggest that there is no significant π-stabilization of the transition state by the cyclopropene (B1174273) double bond. The concerted mechanism is strongly favored over a stepwise process involving a nitrene intermediate.

Intramolecular Rearrangements and Cycloisomerizations

While specific studies on the thermal or photochemical intramolecular rearrangements of this compound are not extensively documented, the behavior of related vinylcyclopropane (B126155) systems provides a strong indication of its potential reactivity. Vinylcyclopropanes are known to undergo thermal rearrangement to cyclopentenes. This transformation is believed to proceed through a diradical intermediate.

In a related context, the formation of dimethyl cyclopent-3-ene-1,1-dicarboxylate has been observed as a byproduct in the synthesis of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate. This suggests that under certain reaction conditions, a cycloisomerization pathway is accessible for such systems, likely driven by the release of ring strain.

π-σ-π Rearrangements in Cyclopropyl Systems

The di-π-methane rearrangement is a photochemical reaction that transforms molecules containing two π-systems separated by a saturated carbon atom (a 1,4-diene motif) into a vinylcyclopropane derivative. This rearrangement proceeds via a diradical intermediate formed upon photoexcitation.

For this compound to undergo a classical di-π-methane rearrangement, it would need to be derivatized to incorporate a second π-system at the C3 position, creating a 1,4-diene structure. For instance, a 3-vinyl-cycloprop-1-ene derivative could potentially undergo this type of photochemical transformation. The regioselectivity of the rearrangement would be influenced by the ability of the substituents to stabilize the intermediate diradical species. While this remains a plausible reaction pathway for suitably substituted derivatives, specific examples starting from this compound are not yet reported in the literature.

Transannular Ring Expansions and Cascade Reactions

Donor-acceptor cyclopropanes, a class of compounds to which this compound belongs, are excellent substrates for Lewis acid-catalyzed ring-opening and cascade reactions. The term "transannular" typically applies to reactions in larger ring systems; however, in the context of this strained three-membered ring, it can be interpreted as ring-opening followed by a series of transformations leading to a larger ring.

For instance, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl5) leads to the formation of substituted tetrahydronaphthalenes. This cascade is initiated by the Lewis acid-promoted opening of the cyclopropane ring.

Furthermore, allylic cycloprop-2-enecarboxylates can undergo a tandem ring expansion/ orgsyn.orgorgsyn.org-sigmatropic rearrangement sequence. This process involves an initial ring expansion to a 2-allyloxyfuran intermediate, which then undergoes a Claisen rearrangement to form a Δβ,γ-butenolide. At higher temperatures, a subsequent Cope rearrangement can occur to yield the thermodynamically more stable Δα,β-butenolide. These cascade reactions demonstrate the utility of cyclopropene derivatives in the rapid construction of complex heterocyclic frameworks.

Functional Group Interconversions and Derivatization Strategies

The ester groups of this compound are key handles for a variety of functional group interconversions and derivatization strategies, allowing for the synthesis of a wide range of novel compounds.

Ester Group Modifications: Reduction to Alcohols and Oxidation to Carboxylic Acids

The two methyl ester groups of this compound can be readily modified.

Reduction to Alcohols: Although not specifically documented for the cycloprop-2-ene derivative, the reduction of the analogous saturated compound, dimethyl cyclopropane-1,1-dicarboxylate, to 1,1-bis(hydroxymethyl)cyclopropane (B119854) is well-established. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation over a copper-based catalyst. It is anticipated that similar conditions would effectively reduce this compound to the corresponding diol, cycloprop-2-ene-1,1-dimethanol, provided that the conditions are controlled to avoid reduction of the double bond.

Hydrolysis to Carboxylic Acids: The hydrolysis, or saponification, of the ester groups to yield the corresponding dicarboxylic acid is a standard transformation. For the related saturated compound, dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate, this has been accomplished by treatment with sodium hydroxide (B78521) at room temperature over an extended period. A similar protocol involving alkaline hydrolysis would be expected to convert this compound to cycloprop-2-ene-1,1-dicarboxylic acid. The resulting diacid is a valuable intermediate for further synthetic manipulations, including the formation of acid chlorides, amides, and other carboxylic acid derivatives.

Strategies for Further Alkylation and Arylation

The introduction of alkyl and aryl substituents onto the olefinic carbons of this compound is a key transformation for modifying its properties and for the synthesis of more complex cyclopropane derivatives. Due to the strained nature of the cyclopropene ring, these transformations often involve unique reactivity. Key strategies that have been explored for analogous systems include metal-mediated cross-coupling reactions and the generation of reactive anionic intermediates.

One promising approach for the functionalization of the cyclopropene double bond involves the deprotonation of a closely related precursor, cycloprop-2-ene carboxylic acid, to form a dianion. This intermediate can then react with various electrophiles to achieve alkylation or undergo transmetalation followed by cross-coupling for arylation. While these reactions were demonstrated on the carboxylic acid, they suggest a viable pathway for the derivatization of the corresponding dimethyl ester.

Specifically, the dianion of 1-phenylcycloprop-2-ene carboxylic acid can be generated using methyllithium (B1224462) (MeLi) at low temperatures. This dianion can then be quenched with an alkylating agent, such as methyl iodide, to introduce an alkyl group at the vinylic position. For arylation, the dianion can be transmetalated with zinc chloride (ZnCl₂) to form an organozinc intermediate. This species can then participate in a palladium-catalyzed cross-coupling reaction with an aryl halide, such as iodobenzene (B50100), to furnish the arylated product. nih.gov This method provides a direct route to substituted cyclopropenes with excellent stereochemical control. nih.gov

Table 1: Alkylation and Arylation of a Cycloprop-2-ene Carboxylic Acid via a Dianion Intermediate nih.gov

| Entry | Electrophile/Coupling Partner | Product | Yield |

| 1 | Methyl iodide | 1-methyl-2-phenylcycloprop-2-ene carboxylic acid | - |

| 2 | Iodobenzene (via ZnCl₂ transmetalation and Pd catalysis) | 1,2-diphenylcycloprop-2-ene carboxylic acid | 83% |

Another powerful strategy for the functionalization of the cyclopropene core is through metallacycle-mediated cross-coupling reactions. This approach allows for the convergent synthesis of highly substituted vinylcyclopropanes from the reaction of cyclopropenes with alkynes. nih.gov In a titanium-mediated process, for instance, an unsymmetrically substituted cyclopropene can couple with an internal alkyne with high levels of regio- and stereoselectivity. nih.gov

This transformation is particularly noteworthy as it often favors the formation of 1,2,3-trisubstituted cyclopropanes, which are typically minor products in other carbometalation reactions of cyclopropenes. nih.gov The reaction proceeds through a titanacyclopentene intermediate, and its outcome can be influenced by the presence of directing groups, such as a hydroxyl group on the cyclopropene substrate. For non-directed couplings, the inherent reactivity of the substrates dictates the selectivity. This methodology represents a potent way to introduce complex vinyl-alkyl groups onto the cyclopropene scaffold.

Table 2: Titanium-Mediated Cross-Coupling of a Cyclopropene with an Alkyne nih.gov

| Cyclopropene Reactant | Alkyne Reactant | Product | Yield | Regioselectivity (1,2,3- vs 1,2,2-trisubstituted) |

| (1-(hydroxymethyl)-3-methylcycloprop-2-en-1-yl)methanol | 4-Octyne | (Z)-1-(hydroxymethyl)-2,3-dipropyl-2-(oct-4-en-4-yl)cyclopropan-1-ol | 89% | 3:1 |

| (1-(hydroxymethyl)-3-methylcycloprop-2-en-1-yl)methanol | Diphenylacetylene | (Z)-1-(hydroxymethyl)-2,3-diphenyl-2-(1-phenylvinyl)cyclopropan-1-ol | 85% | 11:1 |

These examples, while not performed directly on this compound, illustrate viable and powerful strategies for its further alkylation and arylation, providing pathways to a diverse range of substituted cyclopropane building blocks.

Mechanistic Investigations of Dimethyl Cycloprop 2 Ene 1,1 Dicarboxylate Reactions

Reaction Pathway Elucidation

Understanding whether a reaction proceeds through a concerted or stepwise mechanism is fundamental to predicting its outcome. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions.

The distinction between concerted and stepwise reaction pathways is a key area of investigation in organic chemistry. A concerted mechanism involves the simultaneous breaking and forming of bonds in a single transition state, whereas a stepwise mechanism proceeds through one or more intermediates.

Theoretical studies have shown that for certain reactions, both mechanisms can be energetically similar, leading to mechanistic ambiguity. nih.gov For example, in cycloaddition reactions, a concerted pathway is often favored, but the presence of polar substituents or catalysts can promote a stepwise mechanism involving zwitterionic intermediates. researchgate.netresearchgate.net The choice of DFT functional in computational studies is crucial, as different functionals can sometimes predict different mechanisms for the same reaction. For instance, the B3LYP functional might predict a concerted mechanism, while the M06-2X functional suggests a stepwise one for the same reaction. researchgate.net

In some cases, a reaction might exhibit characteristics of both, with a highly asynchronous concerted transition state that closely resembles the intermediate of a stepwise pathway. nih.gov This merging of pathways can occur when the potential intermediate is low in energy. nih.gov The nature of the reactants and the reaction conditions ultimately dictate which pathway is favored. For instance, the use of a Lewis acid catalyst can change a concerted cycloaddition to a two-step mechanism by coordinating to one of the reactants. researchgate.net

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path on the potential energy surface, connecting a transition state to its corresponding reactants and products. scm.commissouri.edu This analysis provides a detailed picture of the geometric and electronic changes that occur throughout a chemical reaction.

IRC calculations are essential for confirming that a calculated transition state indeed connects the intended reactants and products. missouri.edu The IRC plot visualizes the energy profile along the reaction coordinate, allowing for the identification of intermediates and the characterization of the reaction as either a one-step or multi-step process. researchgate.netresearchgate.net For example, an IRC analysis can reveal a two-stage, one-step mechanism where no stable intermediate is formed, or a stepwise mechanism with a distinct zwitterionic intermediate. researchgate.net

Furthermore, by analyzing the electronic structure at various points along the IRC, researchers can gain insights into the sequence of bond-forming and bond-breaking events. researchgate.net This level of detail is crucial for a comprehensive understanding of the reaction mechanism. The IRC serves as a "time-like" measure of the reaction's progress from a stationary reactant state to a stationary product state. mdpi.com

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction. Its characterization provides valuable information about the reaction mechanism.

The activation energy (Ea) is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. High activation barriers can make reactions challenging to achieve under standard conditions, sometimes requiring high temperatures. rsc.org

Computational chemistry allows for the calculation of activation energy barriers, providing quantitative insights into reaction kinetics. For example, in a TaCl5-mediated reaction of a related cyclopropane (B1198618) derivative, the activation barrier for the cyclopropane ring-opening was calculated to be 14.56 kcal/mol. nih.gov In another study involving dimethyl acetylenedicarboxylate (B1228247), a versatile reagent often used in conjunction with cyclopropene (B1174273) derivatives, activation energies were found to be as high as 38.2 kcal/mol and 45.5 kcal/mol for different reaction steps. mdpi.com These calculations are vital for understanding the feasibility and rate of a reaction.

Table 1: Calculated Activation Energies for Related Reactions

| Reactants | Catalyst/Conditions | Activation Energy (kcal/mol) |

|---|---|---|

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate + Formaldehyde | TaCl₄⁺ | 14.56 nih.govresearchgate.net |

| 1,2-diamino-4-phenylimidazole + Dimethyl acetylenedicarboxylate | Acetic acid (catalyst) | 45.5 mdpi.com |

This table presents data from reactions of similar compounds to illustrate the range of activation energies.

Catalysts play a crucial role in many chemical reactions by lowering the activation energy and influencing the reaction pathway. Understanding the interactions between the catalyst and the substrate in the transition state is key to designing more efficient catalytic systems.

In Lewis acid-catalyzed reactions, the catalyst can coordinate with the substrate, altering its electronic properties and stabilizing the transition state. For instance, the coordination of a Lewis acid to a carbonyl oxygen can increase the electrophilicity of the substrate, facilitating a nucleophilic attack and potentially changing the mechanism from concerted to stepwise. researchgate.net

Computational modeling can reveal the geometry of the catalyst-substrate complex in the transition state. For example, in the TaCl5-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aldehydes, the large steric bulk of the aryl group and the tantalum-containing unit favor a trans arrangement in the transition state. nih.gov This steric influence is a critical factor in determining the stereochemical outcome of the reaction. The analysis of these interactions provides valuable insights for optimizing catalyst design and reaction conditions.

Regioselectivity and Stereoselectivity Studies

Many reactions involving dimethyl cycloprop-2-ene-1,1-dicarboxylate can potentially yield multiple products, making the study of regioselectivity and stereoselectivity essential. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others.

In cycloaddition reactions, the regioselectivity is often governed by the electronic properties of the reactants. For example, in a [3+2] cycloaddition, the attack of the most nucleophilic atom of one reactant on the most electrophilic atom of the other is favored, leading to the formation of a specific regioisomer. researchgate.net

The stereoselectivity of a reaction is often determined by the geometry of the transition state. For instance, in the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, the cis-diastereoselectivity observed in the formation of tetrahydrofuran (B95107) products is a result of the preferred orientation of the substituents in the transition state. nih.gov Similarly, the divinylcyclopropane-cycloheptadiene rearrangement, a related pericyclic reaction, proceeds exclusively through a boat-like transition state, which dictates the stereochemistry of the resulting cycloheptadiene. beilstein-journals.org Computational studies are invaluable for predicting and explaining the observed regio- and stereochemical outcomes of these complex reactions.

Diastereoselective Control in Cycloaddition Processes

This compound, as a highly strained and electron-deficient alkene, is a potent dienophile in Diels-Alder [4+2] cycloaddition reactions. wikipedia.org The stereochemical outcome of these reactions is governed by the approach of the diene to the face of the cyclopropene ring, leading to the potential for high diastereoselectivity.

Research on analogous activated cyclopropenes, such as cyclopropenyl ketones, has demonstrated their utility as highly reactive dienophiles that engage a range of dienes with significant stereocontrol. nih.gov For example, the reaction of 3-(cycloprop-2-en-1-oyl)-3H-benzooxazol-2-one with cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) proceeds with high endo-selectivity. nih.gov This preference is a common feature in Diels-Alder reactions and is rationalized by favorable secondary orbital interactions between the π-system of the diene and the activating group of the dienophile in the transition state.

Computational studies on the Diels-Alder reactions of 3,3-disubstituted cyclopropenes with butadiene and cyclopentadiene have further explored the factors dictating stereoselectivity. chemrxiv.org Calculations of activation free energies for both endo and exo transition states are used to predict the favored diastereomeric product. While unsubstituted cyclopropene is predicted to yield the endo product exclusively, the stereochemical outcome for substituted systems can be more complex, highlighting the subtle interplay of steric and electronic factors. chemrxiv.org For this compound, the geminal ester groups are expected to strongly favor an endo approach of the diene, leading to a bicyclic product with a specific and predictable relative stereochemistry.

In addition to [4+2] cycloadditions, activated cyclopropanes are known to participate in formal [3+2] cycloadditions with dipoles like nitrones. In studies involving 2-substituted cyclopropane-1,1-dicarboxylates, these reactions have been shown to proceed with high enantioselectivity and diastereoselectivity when chiral ligands are employed, yielding complex heterocyclic frameworks. scilit.com

Table 1: Diastereoselectivity in Diels-Alder Reactions of an Analogous Cyclopropenyl Ketone Data sourced from studies on 3-(cycloprop-2-en-1-oyl)-3H-benxooxazol-2-one. nih.gov

| Diene | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Cyclopentadiene | endo-adduct | 95 | >95:5 |

| 1,3-Cyclohexadiene | endo-adduct | 90 | >95:5 |

| 1,3-Octadiene | Mixture of diastereomers | 64 | 70:30 |

Influence of Orbital Interactions on Stereochemical Outcomes

The stereochemical course of cycloaddition reactions involving this compound is fundamentally controlled by frontier molecular orbital (FMO) interactions. In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the cyclopropene). wikipedia.org The electron-withdrawing nature of the two ester groups significantly lowers the energy of the cyclopropene's LUMO, accelerating the reaction rate.

The observed endo-selectivity in the Diels-Alder reactions of activated cyclopropenes is attributed to secondary orbital interactions. nih.gov This refers to the favorable overlap between the p-orbitals of the diene that are not directly involved in bond formation and the π-system of the activating carbonyl groups on the dienophile. This stabilizing interaction lowers the energy of the endo transition state relative to the exo transition state, making the former the kinetically preferred pathway.

In other types of cycloadditions, specific orbital interactions have also been invoked to explain high levels of stereocontrol. For instance, in the [2+1] cycloaddition of seleno-silylethenes with chiral ethene-1,1-dicarboxylates to form cyclopropanes, a "selenium-participating secondary orbital interaction" in the transition state was identified through ab initio calculations to be responsible for the observed high diastereoselectivity. figshare.comacs.org Such detailed computational analyses provide insight into the subtle, non-covalent interactions that dictate the three-dimensional structure of the products formed from reactions with complex cyclopropane and cyclopropene systems.

Enantioselective Approaches in Michael Initiated Ring Closure Reactions

The heading "Michael Initiated Ring Closure (MIRC) Reactions" typically refers to a specific method for the synthesis of cyclopropanes, involving a tandem Michael addition followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org However, in the context of the reactions of pre-formed this compound, the key transformation is its function as a potent Michael acceptor. The significant electrophilicity of the double bond, activated by both the ester groups and ring strain, makes it susceptible to conjugate addition by a wide range of nucleophiles.

The development of Michael addition reactions to such conjugated cyclopropenes has been a synthetic challenge due to the reactive and often transient nature of these strained acceptor systems. researchgate.netnih.gov A modern approach involves the in situ, light-mediated generation of cyclopropenyl α,β-unsaturated esters from vinyl diazo precursors. This is immediately followed by a base-catalyzed nucleophilic addition. researchgate.netresearchgate.net This strategy has been successfully applied to the diastereoselective synthesis of densely functionalized cyclopropanes through the addition of various N-heterocycles. nih.gov The reaction proceeds efficiently, providing β-N-heterocyclic cyclopropanoic esters with good to excellent diastereoselectivity.

While many reported examples focus on diastereocontrol, the principles of asymmetric catalysis can be readily applied to achieve enantioselectivity. The field of catalytic enantioselective conjugate additions is well-established, utilizing chiral catalysts to create a chiral environment around the substrate, thereby directing the nucleophilic attack to one face of the Michael acceptor. researchgate.netnih.gov Chiral organocatalysts or metal complexes could be employed to control the stereochemistry of the nucleophilic attack on the cyclopropene double bond, leading to enantioenriched cyclopropane products. Given the success in related enantioselective 1,6-conjugate additions, it is anticipated that similar strategies could be highly effective for this system. nih.gov

Table 2: Diastereoselective Michael Addition of N-Heterocycles to an in situ Generated Cyclopropene Data sourced from a photochemical strategy involving a related cyclopropenyl ester. chemrxiv.org

| Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) |

| Indole | 71 | 10:1 |

| 5-Bromoindole | 64 | 10:1 |

| 5-Nitroindole | 32 | 10:1 |

| Pyrrole | 61 | 10:1 |

| Benzimidazole | 53 | >20:1 |

| 4-Methylpyridin-2(1H)-one | 61 | 10:1 |

Electronic Effects and Strain Release in Reaction Kinetics

The reaction kinetics of this compound are dominated by two principal factors: electronic activation and the release of ring strain. The cyclopropene ring possesses a substantial strain energy, estimated to be around 54 kcal/mol, which provides a powerful thermodynamic driving force for reactions that lead to ring-opening.

The electronic effects are imparted by the two methoxycarbonyl substituents at the C1 position. These electron-withdrawing groups function as powerful activating groups, rendering the cyclopropane/cyclopropene a "donor-acceptor" (D-A) system. They exert a strong inductive effect, polarizing the C-C bonds of the ring and making the carbon atoms highly electrophilic. This activation significantly lowers the energy barrier for reactions involving nucleophilic attack or Lewis acid coordination.

In many reactions, these two factors work in concert. A nucleophile will attack the electrophilic ring, and the subsequent steps are driven by the energetic favorability of cleaving a bond within the strained three-membered ring. For example, cyclopropanes bearing electron-accepting groups are known to be potent σ-electrophiles, undergoing polar, ring-opening reactions with nucleophiles to yield methylene-extended Michael adducts. The kinetic rates of these ring-opening reactions are directly influenced by the nature of the activating groups.

A concrete example of this reactivity is seen in the reaction of the related Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with tantalum(V) chloride (TaCl₅). In the absence of other reagents, this Lewis acid promotes a clean ring-opening reaction to afford Dimethyl 2-(2-chloro-2-phenylethyl)malonate in high yield. This transformation underscores how Lewis acid activation can facilitate the cleavage of the cyclopropane ring, driven by the release of inherent strain.

Computational and Theoretical Studies on Dimethyl Cycloprop 2 Ene 1,1 Dicarboxylate

Quantum Chemical Calculation Methodologiesnih.gov

A variety of sophisticated computational methods have been utilized to investigate cyclopropene (B1174273) derivatives. These methodologies are chosen to balance computational cost with the desired accuracy for predicting molecular properties and reaction energetics. The calculations are typically performed using advanced quantum chemistry software packages, such as Gaussian03. nih.gov

Density Functional Theory (DFT) Applicationsnih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules.

The choice of the exchange-correlation functional is critical in DFT calculations as it approximates the complex many-electron interactions. For studies involving cyclopropene systems, hybrid functionals are commonly employed. These include the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional, which combines the strengths of Hartree-Fock theory and DFT. nih.gov Another functional used in this context is the modified Perdew-Wang 1-parameter model for kinetics (mPW1PW91), which is often selected for its improved performance in predicting reaction barriers. nih.gov

The basis set is a set of mathematical functions used to describe the orbitals of electrons in a molecule. The selection of the basis set affects the accuracy of the calculation. Common choices include Pople-style basis sets such as 6-31G(d) and the more extensive 6-311+G(d,p). nih.gov The larger 6-311+G(d,p) basis set includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) for more accurate geometry and energy predictions. Geometry optimization is a standard procedure where the molecule's structure is varied to find the lowest energy conformation. nih.gov

| Methodology Component | Description |

| DFT Functionals | B3LYP, mPW1PW91 |

| Basis Sets | 6-31G(d), 6-311+G(d,p) |

| Primary Application | Geometry optimization and energy calculations. |

Ab Initio and Coupled-Cluster Methods (e.g., CCSD(T))nih.gov

For higher accuracy, particularly for energy calculations, more computationally intensive ab initio methods are used. Coupled-cluster (CC) theory is considered a "gold standard" in quantum chemistry. The CCSD(T) method, which includes single, double, and a non-iterative correction for triple excitations, provides highly accurate energies. Geometries of key structures, such as transition states, have been further refined using CCSD(T) with basis sets like 6-31G(d) and 6-311+G(d,p) to ensure the reliability of the calculated energy barriers. nih.gov

Composite Extrapolation Methods (e.g., CBS-QB3)nih.gov

Composite methods are multi-step computational protocols that aim to approximate the results of very high-level calculations at a more manageable cost. The Complete Basis Set-QB3 (CBS-QB3) method is one such approach. It begins with a geometry optimization and frequency calculation using the B3LYP functional and a smaller basis set. This is followed by a series of single-point energy calculations at higher levels of theory (MP2, MP4(SDQ), QCISD(T)) with larger basis sets, which are then extrapolated to the complete basis set limit to yield a highly accurate final energy. nih.gov

| High-Accuracy Method | Description |

| Coupled-Cluster (CCSD(T)) | A high-level ab initio method used for accurate energy refinement of optimized geometries. nih.gov |

| Composite (CBS-QB3) | A multi-step procedure to extrapolate energies to the complete basis set limit for high accuracy. nih.gov |

Modeling of Reaction Mechanisms and Kineticsnih.gov

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. Although detailed kinetic studies on Dimethyl cycloprop-2-ene-1,1-dicarboxylate itself are not extensively published, the computational methodologies described are applied to its derivatives to understand their reactivity. For instance, in the study of the Curtius rearrangement of methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate, which is derived from this compound, DFT calculations (B3LYP/6-311+G(d,p)) were used to predict the activation barriers. nih.gov The calculated gas-phase barrier for this rearrangement was found to be 27.8 kcal/mol. nih.gov These theoretical predictions show close agreement with experimental data for activation enthalpies and entropies, validating the use of these computational models for studying the kinetics of reactions involving the cyclopropene scaffold. nih.gov

Potential Energy Surface (PES) Mapping

No specific studies detailing the potential energy surface mapping for reactions involving this compound were identified. PES mapping is a fundamental computational tool used to visualize the energy of a molecule as its geometry changes, providing crucial insights into reaction pathways, transition states, and product stability. While the high ring strain of the cyclopropene moiety suggests a complex and interesting PES for its reactions, such as cycloadditions or ring-opening, dedicated computational mapping for this specific diester has not been published.

Simulation of Activation Barriers and Reaction Dynamics

Similarly, there is a lack of published research on the simulation of activation barriers and reaction dynamics for this compound. Such simulations would quantify the energy required to initiate chemical reactions and describe the atomic motions as the reaction proceeds. For context, computational studies on analogous compounds, like dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, have utilized quantum chemical modeling to calculate activation barriers for specific reactions. researchgate.netnih.gov This indicates that the theoretical framework for such analyses is well-established, though it has not been specifically applied to the title compound in available literature.

Electronic Structure Analysis

A detailed electronic structure analysis of this compound is not available in the reviewed literature. This type of analysis is critical for understanding the molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital Theory (HOMO/LUMO)

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound have not been reported. The HOMO-LUMO gap is a key parameter derived from this theory, indicating the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov For cyclopropene derivatives, the strained π-bond is expected to significantly influence the energy and localization of these frontier orbitals, making them highly reactive dienophiles or reactants in other pericyclic reactions. nih.gov However, quantitative data for this specific molecule is unavailable.

Electron Localization Function (ELF) and Fukui Functions

There are no published studies that apply Electron Localization Function (ELF) analysis or calculate Fukui functions for this compound. ELF is a method used to visualize regions of high electron localization, which helps in understanding chemical bonding and the distribution of electron pairs. jussieu.frjussieu.fr Fukui functions are used within density functional theory to predict which sites in a molecule are most susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been documented. An MEP map illustrates the charge distribution on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions. researchgate.net This information is vital for predicting how the molecule will interact with other reagents, particularly in polar reactions.

Consideration of Solvation Effects in Computational Models

While the influence of solvents is a critical aspect of computational chemistry, no studies were found that specifically model the solvation effects on the structure, reactivity, or properties of this compound. Computational models often incorporate solvents to provide a more realistic simulation of chemical processes in solution, as solvent polarity can significantly alter reaction barriers and mechanisms. mdpi.com

Synthetic Applications and Building Block Utility of Dimethyl Cycloprop 2 Ene 1,1 Dicarboxylate

Access to Complex Heterocyclic Frameworks

Derivatives of Azabicycloalkanes

The strained double bond of cyclopropene (B1174273) derivatives makes them excellent dienophiles and dipolarophiles in cycloaddition reactions. One of the key applications of compounds like dimethyl cycloprop-2-ene-1,1-dicarboxylate is in the synthesis of azabicycloalkanes, particularly the 3-azabicyclo[3.1.0]hexane framework. This structural motif is present in numerous biologically active compounds and natural products. beilstein-journals.org

The primary route to these structures involves a [3+2] cycloaddition reaction between a cyclopropene and an azomethine ylide. Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the condensation of an α-amino acid with a carbonyl compound. The reaction with a cyclopropene proceeds readily to afford the 3-azabicyclo[3.1.0]hexane core. beilstein-journals.orgnih.gov

A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been developed through the 1,3-dipolar cycloaddition reactions of various cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple. beilstein-journals.org Both 3-substituted and 3,3-disubstituted cyclopropenes have been shown to react with high diastereofacial selectivity, yielding the corresponding cycloadducts in moderate to good yields. beilstein-journals.org While the specific use of this compound is not explicitly detailed in this particular study, the tolerance of the reaction to various functional groups on the cyclopropene suggests its potential as a suitable substrate. researchgate.net The reaction is generally HOMO(cyclopropene)-LUMO(ylide) controlled. beilstein-journals.org

The resulting 3-azabicyclo[3.1.0]hexane derivatives can be further functionalized, making this methodology a powerful tool for generating diverse molecular scaffolds for drug discovery and materials science. beilstein-journals.org

Table 1: Examples of Cyclopropenes in 1,3-Dipolar Cycloaddition with Azomethine Ylides

| Cyclopropene Reactant | Azomethine Ylide Source | Product Type | Reference |

| 1,2,3-Triphenylcycloprop-1-ene | Protonated Ruhemann's purple | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane | beilstein-journals.org |

| 3-Methyl-3-phenylcyclopropene | Protonated Ruhemann's purple | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane | beilstein-journals.org |

| Various Cyclopropenes | In situ generated from 11H-indeno[1,2-b]quinoxalin-11-ones and α-amino acids | Spiro-fused cyclopropa[a]pyrrolizine or azabicyclo[3.1.0]hexane | nih.gov |

Spirofused Systems (e.g., Dihydroindolizines, Spiropentyl Derivatives)

The reactivity of this compound also lends itself to the synthesis of spirofused systems, which are core structures in many natural products and pharmaceuticals.

Dihydroindolizines: Dihydroindolizines can be synthesized via the [3+2] cycloaddition of pyridinium (B92312) ylides with electron-deficient alkenes. Pyridinium ylides, another class of 1,3-dipoles, are typically generated in situ from the deprotonation of N-substituted pyridinium salts. Given the dienophilic nature of this compound, it is a plausible reaction partner for pyridinium ylides, which would lead to the formation of a cyclopropane-fused dihydroindolizine system. This reaction would provide rapid access to complex, nitrogen-containing polycyclic frameworks.

Spiropentyl Derivatives: The synthesis of spiropentanes, the smallest spiro-connected cycloalkanes, is a challenging endeavor due to their high degree of ring strain. nih.gov Established methods for their synthesis include carbene additions to alkylidenecyclopropanes and the reaction of cyclopropyl (B3062369) sulfur ylides with α,β-unsaturated carbonyl compounds. nih.gov A newer approach involves the regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. nih.gov This method allows for the preparation of polysubstituted spiropentanes with multiple contiguous stereocenters. nih.gov The electron-deficient nature of this compound could make it a suitable substrate for such transformations, potentially leading to highly functionalized spiropentane (B86408) derivatives.

Synthesis of Constrained Amino Acid Derivatives

Constrained amino acids are valuable tools in medicinal chemistry for the design of peptides and peptidomimetics with enhanced stability and specific conformations. The rigid cyclopropane (B1198618) scaffold makes this compound an attractive starting material for the synthesis of such conformationally restricted amino acid analogues.

The electron-deficient double bond of this compound is susceptible to Michael addition by nucleophiles. The addition of an amine or a protected amino group precursor would introduce the necessary nitrogen functionality. Subsequent manipulation of the ester groups, such as hydrolysis and selective reduction or transformation, would lead to the final cyclopropane-containing amino acid. This approach offers a route to novel α- or β-amino acids with a cyclopropane ring embedded in their structure.

A general strategy for the synthesis of cyclopropane β-amino acid derivatives involves the aza-Michael reaction on highly electrophilic alkylidenecyclopropanes. researchgate.net Although this method starts from cyclopropanone (B1606653) surrogates, the principle of Michael addition to a cyclopropane-related system is demonstrated.

The synthesis of conformationally constrained γ-amino dicarboxylic acids can be envisioned through a similar Michael addition strategy. nih.gov The addition of a suitable nitrogen-containing nucleophile to the double bond of this compound would furnish a cyclopropyl β-amino dicarboxylate. Subsequent ring opening of the cyclopropane ring, for instance through a reaction with a Lewis acid in the presence of a nucleophile, could lead to a linear, yet stereochemically defined, γ-amino dicarboxylic acid derivative. The cyclopropane ring serves as a conformational constraint in the precursor, influencing the stereochemical outcome of the ring-opening reaction.

Applications in Combinatorial Synthesis Libraries

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. The utility of a building block in combinatorial synthesis is dependent on its reactivity, functional group tolerance, and the diversity of structures that can be generated from it.

This compound, with its multiple reactive sites (the double bond and two ester functionalities), is a promising candidate for the construction of combinatorial libraries. The diverse cycloaddition and Michael addition reactions it can undergo, as discussed in the preceding sections, allow for the introduction of a wide range of substituents and the creation of varied molecular scaffolds.

Advanced Spectroscopic Characterization Techniques in Dimethyl Cycloprop 2 Ene 1,1 Dicarboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and dynamics of Dimethyl cycloprop-2-ene-1,1-dicarboxylate.

Two-dimensional (2D) NMR experiments are crucial for mapping the covalent framework of the molecule. Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be simple, showing only two signals: one for the two equivalent vinyl protons (H2/H3) and one for the six equivalent methyl protons of the ester groups. The ¹³C NMR spectrum is predicted to show four distinct signals for the quaternary carbon (C1), the two equivalent vinyl carbons (C2/C3), the carbonyl carbons, and the methoxy (B1213986) carbons. youtube.com

COSY (Correlation Spectroscopy): A COSY experiment establishes ¹H-¹H coupling relationships. For this molecule, no cross-peaks are expected in a COSY spectrum, as the vinyl protons and methyl protons are isolated spin systems with no vicinal or geminal proton neighbors to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Two cross-peaks are predicted: one connecting the vinyl proton signal to the vinyl carbon signal and another connecting the methoxy proton signal to the methoxy carbon signal.

The vinyl protons (H2/H3) are expected to show a two-bond correlation (²J) to the quaternary carbon (C1) and a three-bond correlation (³J) to the other vinyl carbon.

The methoxy protons are predicted to show a three-bond correlation (³J) to the carbonyl carbon.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal (¹H) | Predicted Shift (ppm) | COSY Correlation | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Vinyl (H2, H3) | ~7.0 | None | C2, C3 | C1, C2/C3 |

| Methoxy (-OCH₃) | ~3.7 | None | -OCH₃ | Carbonyl (C=O) |

While the molecule lacks stereocenters, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of nuclei. A weak NOE might be observed between the methoxy protons and the vinyl protons, confirming their relative spatial arrangement.

Analysis of coupling constants (J-values) provides insight into the geometry of the ring. The vicinal coupling constant between the two vinyl protons (³JH2-H3) in the cyclopropene (B1174273) ring is expected to be small, typically in the range of 1-2 Hz, which is characteristic of this strained ring system. Furthermore, the one-bond carbon-proton coupling constant (¹JC-H) for the vinyl carbons is expected to be large (typically >200 Hz) due to the high s-character of the C-H bonds in the strained ring. youtube.comlibretexts.org

¹H NMR spectroscopy is a powerful tool for monitoring reaction kinetics in real-time. For this compound, this technique could be employed to study reactions such as thermal ring-opening or addition reactions across the double bond. By acquiring spectra at regular time intervals, the rate of reaction can be determined by monitoring the decrease in the integral of the vinyl proton signal at ~7.0 ppm and the simultaneous appearance and increase of signals corresponding to the reaction product. This allows for the determination of reaction rates and the elucidation of reaction mechanisms.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this specific compound is not publicly available, theoretical predictions and data from similar structures allow for an accurate estimation of its key geometric parameters.

The cyclopropene ring is expected to be nearly planar. The C=C double bond is anticipated to be exceptionally short (approx. 1.25-1.28 Å) due to ring strain, a known characteristic of cyclopropenes. hku.hk The internal C-C-C bond angle at the quaternary carbon (C1) will be constrained to approximately 60°, while the angles involving the double bond (C1-C2-C3) will be similarly acute. The ester groups are expected to adopt a conformation that minimizes steric hindrance.

Table 2: Predicted Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Predicted Value | Notes |

| Bond Lengths (Å) | ||

| C2=C3 | 1.27 ± 0.02 | Shorter than a typical C=C bond (~1.34 Å) due to ring strain. hku.hk |

| C1-C2 / C1-C3 | 1.50 ± 0.02 | Similar to a typical C-C single bond. smu.edu |

| C1-C(O) | 1.51 ± 0.02 | Standard length for a C-C bond adjacent to a carbonyl. |

| C=O | 1.20 ± 0.02 | Typical length for an ester carbonyl double bond. |

| **Bond Angles (°) ** | ||

| C2-C1-C3 | ~60° | Defined by the three-membered ring geometry. |

| C1-C2=C3 | ~60° | Defined by the three-membered ring geometry. |

| O=C-O | ~125° | Typical angle for an ester group. |

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy probes the functional groups within a molecule. FT-IR and Raman spectroscopy are complementary techniques.

FT-IR (Fourier-Transform Infrared) Spectroscopy: In the FT-IR spectrum, the most intense absorption is expected to be the C=O stretching vibration of the ester groups, appearing as a strong band around 1730-1750 cm⁻¹. The C-O single bond stretches will likely appear in the 1200-1300 cm⁻¹ region. The C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹, while the vinyl C-H stretch would appear just above 3000 cm⁻¹. The C=C stretch of the cyclopropene ring is expected to be weak in the IR spectrum due to the low change in dipole moment during the vibration.

Raman Spectroscopy: The C=C double bond stretch, predicted to be weak in the IR spectrum, should give rise to a strong signal in the Raman spectrum in the region of 1600-1800 cm⁻¹. researchgate.net The exact position can be unusual for highly strained rings. The symmetric vibrations of the molecule will generally be more Raman active.

Table 3: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| Vinyl C-H Stretch | 3050 - 3150 | Medium | Medium |

| Methyl C-H Stretch | 2900 - 3000 | Medium | Medium |

| C=O Stretch (Ester) | 1730 - 1750 | Strong | Medium |

| C=C Stretch (Alkene) | 1600 - 1800 | Weak-Medium | Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophores present in this compound are the isolated carbon-carbon double bond (C=C) and the two ester carbonyl groups (C=O).

π → π* Transition: The C=C double bond is expected to undergo a π → π* transition. For an isolated, non-conjugated alkene, this transition typically occurs at a short wavelength, well into the deep UV region (< 200 nm). masterorganicchemistry.com

n → π* Transition: The ester carbonyl groups can undergo a longer-wavelength, but much weaker, n → π* transition. This is typically observed in the 200-220 nm range.

Given that both expected transitions occur below the visible range (400-700 nm), the compound is predicted to be colorless. The high ring strain may cause a slight shift in the λmax of the π → π* transition compared to a non-strained alkene, but it is unlikely to shift it into the visible spectrum. masterorganicchemistry.comijpbms.com

Application of Chiral Derivatizing Agents in Spectroscopic Analysis

The determination of enantiomeric purity and the assignment of absolute configuration are critical aspects of stereochemical analysis. For chiral molecules that lack a suitable chromophore for chiroptical methods or are not amenable to chiral chromatography, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) offers a powerful alternative. wikipedia.org A chiral derivatizing agent is an enantiomerically pure compound that reacts with a racemic or enantiomerically enriched substrate to form a mixture of diastereomers. wikipedia.orgchemeurope.com Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers possess different physical and chemical properties, including distinct NMR spectra. chemeurope.com This difference in spectroscopic behavior allows for the quantification of the original enantiomers. wikipedia.org

For a molecule like this compound, which is chiral due to the stereochemistry of the cyclopropene ring, the application of CDAs is not direct due to the ester functional groups. A common and effective strategy involves a two-step approach: